molecular formula C36H65NO13 B601242 3'-De(dimethylamino)-3'-oxoazithromycin CAS No. 612069-25-7

3'-De(dimethylamino)-3'-oxoazithromycin

Cat. No.: B601242
CAS No.: 612069-25-7
M. Wt: 719.92
InChI Key:
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Description

3’-De(dimethylamino)-3’-oxoazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of the dimethylamino group and the introduction of an oxo group at the 3’ position. Azithromycin and its derivatives are widely used for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-De(dimethylamino)-3’-oxoazithromycin typically involves the modification of azithromycin. The process begins with the selective removal of the dimethylamino group, followed by the introduction of an oxo group at the 3’ position. This can be achieved through a series of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, and substitution reagents like acyl chlorides.

Industrial Production Methods

Industrial production of 3’-De(dimethylamino)-3’-oxoazithromycin follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-De(dimethylamino)-3’-oxoazithromycin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce hydroxyl derivatives.

Scientific Research Applications

3’-De(dimethylamino)-3’-oxoazithromycin has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other macrolide derivatives.

    Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

    Medicine: Investigated for its efficacy against antibiotic-resistant bacterial strains.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3’-De(dimethylamino)-3’-oxoazithromycin involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome, which are crucial for protein elongation.

Comparison with Similar Compounds

Similar Compounds

    Azithromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: Another macrolide antibiotic with similar antibacterial properties.

    Erythromycin: An older macrolide antibiotic, less potent than azithromycin.

Uniqueness

3’-De(dimethylamino)-3’-oxoazithromycin is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, azithromycin. This modification can potentially enhance its efficacy against certain bacterial strains and reduce resistance development.

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3S,6R)-3-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3/t18-,19-,20+,21-,22-,23+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNAVVMCWWSBHN-AWHKAWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H](C(=O)C[C@H](O3)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210124
Record name 3'-De(dimethylamino)-3'-oxoazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-25-7
Record name 3'-De(dimethylamino)-3'-oxoazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-De(dimethylamino)-3'-oxoazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DE(DIMETHYLAMINO)-3'-OXOAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC18HT68M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the analytical methods used to detect Azithromycin Impurity N in azithromycin drug samples?

A1: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a primary method used to detect and quantify Azithromycin Impurity N in azithromycin samples []. This technique allows for the separation and identification of the impurity based on its unique chemical properties, even at low concentrations.

Q2: Has the presence of Azithromycin Impurity N been observed in commercially available azithromycin formulations?

A2: Yes, research indicates the detection of Azithromycin Impurity N in certain generic azithromycin formulations available in Brazil []. This highlights the importance of robust quality control measures during generic drug manufacturing to ensure the purity and safety of the final product.

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